
2-(6-Bromopyridin-3-YL)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-YL)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxazolines formed can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor . This method is advantageous due to its stereospecificity and the ability to perform the reaction under flow conditions, which improves safety and product purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable flow synthesis techniques. These methods ensure consistent product quality and yield, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromopyridin-3-YL)oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-Bromopyridin-3-YL)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Bromopyridin-3-YL)oxazole involves its interaction with biological targets through non-covalent interactions. The oxazole ring can bind to various enzymes and receptors, influencing their activity and leading to potential therapeutic effects . The bromopyridine moiety may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-(6-Bromopyridin-3-YL)oxazole can be compared with other oxazole derivatives:
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom at different positions, leading to different chemical properties.
Oxadiazole: Features an additional nitrogen atom, which can alter its reactivity and biological activity.
These compounds share a common oxazole ring but differ in their substitution patterns and additional functional groups, which can significantly impact their chemical behavior and applications .
Propriétés
Formule moléculaire |
C8H5BrN2O |
|---|---|
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
2-(6-bromopyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |
Clé InChI |
QXIJRCKWNGERBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


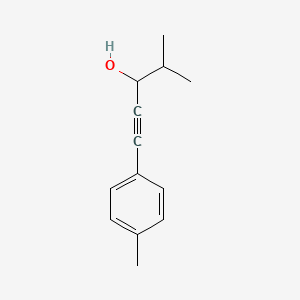
![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120493.png)
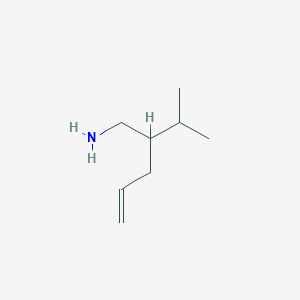
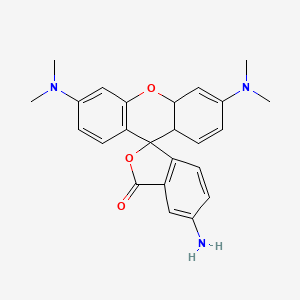
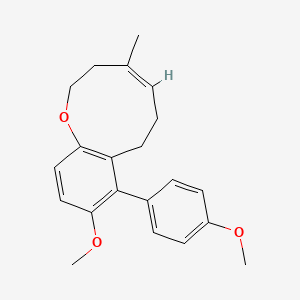
amine](/img/structure/B14120526.png)

![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
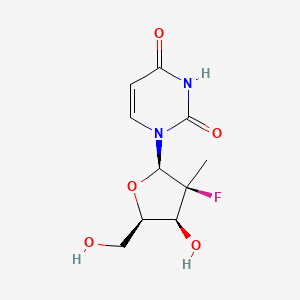

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)

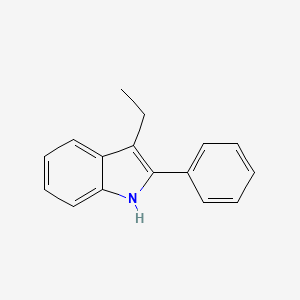
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
